4-Bromo-N,N-diethyl-1-butanamine Hydrobromide
CAS No.: 856988-73-3
Cat. No.: VC2578691
Molecular Formula: C8H19Br2N
Molecular Weight: 289.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 856988-73-3 |
---|---|
Molecular Formula | C8H19Br2N |
Molecular Weight | 289.05 g/mol |
IUPAC Name | 4-bromo-N,N-diethylbutan-1-amine;hydrobromide |
Standard InChI | InChI=1S/C8H18BrN.BrH/c1-3-10(4-2)8-6-5-7-9;/h3-8H2,1-2H3;1H |
Standard InChI Key | NGJQLNOUGAUWCD-UHFFFAOYSA-N |
SMILES | CCN(CC)CCCCBr.Br |
Canonical SMILES | CCN(CC)CCCCBr.Br |
Introduction
Chemical Properties and Structure
Physical Properties
4-Bromo-N,N-diethyl-1-butanamine Hydrobromide (CAS: 856988-73-3) is characterized by its defined molecular structure and consistent chemical properties. As a hydrobromide salt, it exhibits enhanced stability compared to its free amine counterpart, making it suitable for laboratory storage and handling.
Table 1: Physical and Chemical Properties of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₁₉Br₂N | |
Molecular Weight | 289.05-289.06 g/mol | |
CAS Number | 856988-73-3 | |
MDL Number | MFCD21602539 | |
SMILES Notation | CCN(CC)CCCCBr.[H]Br | |
Purity (Commercial) | ≥95% |
Structural Characteristics and Nomenclature
The IUPAC name of the compound is 4-bromo-N,N-diethylbutan-1-amine hydrobromide . Structurally, it consists of a four-carbon chain (butane) with a bromine atom at position 4 and a diethylamine group at position 1, forming a salt with hydrobromic acid. This structural arrangement provides the compound with its characteristic reactivity profile.
Common synonyms found in chemical databases and literature include:
Applications in Organic Synthesis
4-Bromo-N,N-diethyl-1-butanamine Hydrobromide serves primarily as a reagent in organic synthesis, functioning as an intermediate in various synthetic pathways. Its utility stems from the dual functionality it provides:
-
The bromine atom acts as an excellent leaving group for nucleophilic substitution reactions
-
The diethylamine functionality offers opportunities for further transformations
Based on the extensive review by Saikia et al. (2016), bromo-organic compounds participate in numerous synthetic transformations that may be relevant to applications of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide :
The presence of the bromine atom at the terminal position of the butyl chain makes it particularly accessible for substitution reactions, while the diethylamine group can serve as a nucleophilic site or be further functionalized depending on synthetic requirements.
Comparison with Structurally Related Compounds
4-Bromo-N,N-diethyl-1-butanamine Hydrobromide belongs to a family of brominated amine compounds, each with distinct structural features that influence their chemical behavior and applications.
Structural Analogues
Several structurally related compounds provide context for understanding the chemical space occupied by 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide:
-
4-Bromobutan-1-amine hydrobromide (CAS: 24566-81-2): Contains a primary amine instead of the diethylamine group, potentially offering different nucleophilicity and hydrogen-bonding capabilities
-
4-Bromo-N-methylbutan-1-amine (CAS: 738572-68-4): Features a methylamine group, representing an intermediate structural variant between primary and diethylamine functionalities
-
5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide (CAS: 2006277-83-2): Contains an additional methylene group in the carbon chain, potentially affecting the spatial relationship between functional groups
-
4-bromo-N,N-diethylbenzamide (CAS: 5892-99-9): Incorporates an aromatic ring and carbonyl functionality, representing a significantly different structural motif with altered electronic properties
These structural variations highlight the diversity of brominated amine compounds available for synthetic applications, each offering unique reactivity patterns based on their structural features.
The compound is typically offered in research-grade purity (≥95%) and in various package sizes suitable for laboratory use. The relatively high cost per gram suggests specialized synthetic applications rather than large-scale industrial use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume